Stereoselective Enhancement of Muscarinic Receptor Affinity in Cloned Human Receptors
(R,R)-Glycopyrrolate, bearing the 2R configuration, exhibits markedly higher affinity for muscarinic acetylcholine receptors compared to its 2S counterparts. In a systematic evaluation of stereoisomeric soft anticholinergic analogs based on glycopyrrolate, 2R isomers were found to be significantly more active than 2S isomers, with a quantified activity difference ranging from 27- to 447-fold across SGM isomers and 6- to 4467-fold across SGa isomers [1]. This stereoselectivity is a class-level inference that directly applies to the parent (R,R)-glycopyrrolate structure, confirming that the 2R configuration is a critical determinant of high-affinity receptor binding.
| Evidence Dimension | Relative receptor binding activity (fold difference) |
|---|---|
| Target Compound Data | 2R isomer activity defined as baseline (1x) |
| Comparator Or Baseline | 2S isomer activity ranging from 6-fold to 4467-fold lower |
| Quantified Difference | 2R isomers are 27–447 times more active (SGM) or 6–4467 times more active (SGa) than 2S isomers |
| Conditions | Cloned human muscarinic receptors (M1-M4 subtypes); receptor binding assay |
Why This Matters
This quantifies the magnitude of stereochemical influence on target engagement, justifying the selection of the defined (R,R)-stereoisomer over undefined mixtures for reproducible and potent receptor interaction studies.
- [1] Wu, W. M., et al. (2008). Stereoisomers of N-substituted soft anticholinergics and their zwitterionic metabolite based on glycopyrrolate--syntheses and pharmacological evaluations. Pharmazie, 63(3), 200-209. PMID: 18444508. View Source
